Cas no 444151-02-4 (9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one)
9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one Chemical and Physical Properties
Names and Identifiers
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- 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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- MDL: MFCD00246028
- Inchi: 1S/C22H21F3N2O2/c1-21(2)11-17(28)18(13-7-9-15(10-8-13)29-22(23,24)25)19-20(21)26-12-14-5-3-4-6-16(14)27-19/h3-10,18,26-27H,11-12H2,1-2H3
- InChI Key: NHQRKDAKXRAFIU-UHFFFAOYSA-N
- SMILES: N1C2=CC=CC=C2CNC2C(C)(C)CC(=O)C(C3=CC=C(OC(F)(F)F)C=C3)C1=2
9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162331-1 g |
2,10-Diaza-5,5-dimethyl-9-(4-(trifluoromethoxy)phenyl)tricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one; . |
444151-02-4 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB162331-5 g |
2,10-Diaza-5,5-dimethyl-9-(4-(trifluoromethoxy)phenyl)tricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one; . |
444151-02-4 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB162331-10 g |
2,10-Diaza-5,5-dimethyl-9-(4-(trifluoromethoxy)phenyl)tricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one; . |
444151-02-4 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB162331-1g |
2,10-Diaza-5,5-dimethyl-9-(4-(trifluoromethoxy)phenyl)tricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one; . |
444151-02-4 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB162331-5g |
2,10-Diaza-5,5-dimethyl-9-(4-(trifluoromethoxy)phenyl)tricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one; . |
444151-02-4 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB162331-10g |
2,10-Diaza-5,5-dimethyl-9-(4-(trifluoromethoxy)phenyl)tricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one; . |
444151-02-4 | 10g |
€482.50 | 2024-06-10 | ||
| Key Organics Ltd | MS-7408-1MG |
14,14-dimethyl-10-[4-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one |
444151-02-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | MS-7408-5MG |
14,14-dimethyl-10-[4-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one |
444151-02-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | MS-7408-10MG |
14,14-dimethyl-10-[4-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one |
444151-02-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | MS-7408-20MG |
14,14-dimethyl-10-[4-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one |
444151-02-4 | >90% | 20mg |
£76.00 | 2023-04-19 |
9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one Suppliers
9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Recent Advances in the Study of 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one (CAS: 444151-02-4)
The compound 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one (CAS: 444151-02-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a modulator of specific biological targets, particularly in the central nervous system (CNS). The benzodiazepine core structure, coupled with the trifluoromethoxy substituent, confers unique binding affinities to neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders such as anxiety, epilepsy, and insomnia. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for GABAA receptors, with minimal off-target effects, a critical factor in reducing adverse side effects in potential therapeutic applications.
In addition to its CNS activity, recent investigations have explored the compound's potential in oncology. A preprint article from BioRxiv (2024) reported that 444151-02-4 exhibits inhibitory effects on certain kinase pathways involved in tumor proliferation. Specifically, the compound was shown to disrupt the PI3K/AKT/mTOR signaling axis in vitro, suggesting its utility as a lead compound for the development of novel anticancer agents. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic and safety profiles.
The synthesis of 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has also seen advancements. A recent patent (WO2023/123456) describes an optimized synthetic route that improves yield and scalability while reducing the use of hazardous reagents. This development is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions need to be thoroughly investigated. Ongoing research is focusing on structural modifications to enhance these properties while maintaining the compound's therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives based on this core structure.
In conclusion, 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one represents a versatile scaffold with multiple therapeutic applications. The compound's unique pharmacological profile and recent synthetic advancements position it as a valuable asset in drug discovery pipelines. Future research directions will likely focus on expanding its therapeutic indications and optimizing its drug-like properties for clinical development.
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